(S)-6-benzylpiperazin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(6S)-6-benzylpiperazin-2-one |
InChI |
InChI=1S/C11H14N2O/c14-11-8-12-7-10(13-11)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14)/t10-/m0/s1 |
InChI Key |
PGNYGDAFMUYUNJ-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@@H](NC(=O)CN1)CC2=CC=CC=C2 |
Canonical SMILES |
C1C(NC(=O)CN1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Methodologies for the Chiral Synthesis of S 6 Benzylpiperazin 2 One
Stereoselective Synthetic Pathways for Chiral Piperazin-2-ones
The demand for enantiopure piperazin-2-ones has driven the development of several sophisticated synthetic strategies. These methods can be broadly categorized into approaches that utilize existing chirality from natural sources and those that create new stereocenters through asymmetric catalysis. Traditional methods have often relied on the "chiral pool," using readily available enantiopure starting materials like amino acids. dicp.ac.cn More recently, asymmetric catalytic methods, particularly hydrogenation, have emerged as powerful alternatives, offering high efficiency and enantioselectivity. acs.org These advanced strategies, including cascade reactions and stereocontrolled cyclizations, provide versatile and efficient access to these valuable heterocyclic compounds.
The chiral pool synthesis approach leverages the vast repository of naturally occurring, enantiomerically pure molecules, most notably α-amino acids, as starting materials. researchgate.netbaranlab.org This strategy is advantageous as the inherent stereochemistry of the starting material can be directly transferred to the target molecule, circumventing the need for a separate asymmetric induction step.
For the synthesis of (S)-6-benzylpiperazin-2-one, (S)-phenylalanine and its derivatives are logical and common starting points. The synthesis often involves the construction of the piperazinone ring around the existing chiral center of the amino acid. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been reported starting from R-(–)-phenylglycinol, which serves as a chiral auxiliary, in a sequence involving a protected 2-oxopiperazine intermediate. nih.gov A similar conceptual framework can be applied using derivatives of (S)-phenylalanine to install the benzyl (B1604629) group at the C-6 position with the correct stereochemistry. The key is to design a reaction sequence where the α-carbon of the amino acid becomes the C-6 stereocenter of the piperazin-2-one (B30754) ring. This typically involves N-alkylation of the amino acid with a two-carbon unit containing a second nitrogen atom, followed by cyclization.
Asymmetric catalytic hydrogenation is one of the most efficient and atom-economical methods for creating stereogenic centers. mdma.ch This approach has been successfully applied to the synthesis of chiral piperazin-2-ones through the reduction of unsaturated precursors like dihydropyrazinones or aromatic pyrazin-2-ols. acs.orgecnu.edu.cn The choice of metal catalyst and chiral ligand is crucial for achieving high levels of enantioselectivity.
A novel and effective method for synthesizing chiral piperazin-2-ones involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. dicp.ac.cnrsc.org This strategy is particularly powerful because it starts from readily accessible aromatic precursors and creates the chiral centers in a single, highly stereoselective step. The reaction proceeds via the hydrogenation of two imine bonds formed in situ through tautomerization of the pyrazin-2-ol substrate, likely involving a dynamic kinetic resolution process. dicp.ac.cnrsc.org
The optimized conditions for this transformation typically involve a palladium catalyst, such as Pd(OCOCF3)2, paired with a chiral phosphine ligand like (R)-TolBINAP. dicp.ac.cn A Brønsted acid, such as p-toluenesulfonic acid (TsOH), is often required as a co-catalyst. dicp.ac.cn This methodology has been shown to be effective for a range of 5,6-disubstituted pyrazin-2-ols, affording the corresponding chiral piperazin-2-ones with high yields and excellent enantioselectivities. dicp.ac.cnrsc.org The practicality of this method has been demonstrated by performing the reaction on a gram scale without any loss of yield or enantioselectivity. dicp.ac.cnrsc.org
| Substrate | Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 5,6-diphenylpyrazin-2-ol | Pd(OCOCF3)2 / (R)-TolBINAP | TsOH·H2O, H2 (1000 psi), DCM/benzene, 80 °C, 24 h | >95 | 90 |
| 5,6-bis(4-methylphenyl)pyrazin-2-ol | Pd(OCOCF3)2 / (R)-TolBINAP | TsOH·H2O, H2 (1000 psi), DCM/benzene, 80 °C, 24 h | 91 | 88 |
| 5,6-bis(4-methoxyphenyl)pyrazin-2-ol | Pd(OCOCF3)2 / (R)-TolBINAP | TsOH·H2O, H2 (1000 psi), DCM/benzene, 80 °C, 24 h | 94 | 84 |
| 5,6-bis(2-naphthyl)pyrazin-2-ol | Pd(OCOCF3)2 / (R)-TolBINAP | TsOH·H2O, H2 (1000 psi), DCM/benzene, 80 °C, 24 h | 95 | 88 |
Iridium-based catalysts have also proven to be highly effective for the asymmetric hydrogenation of unsaturated piperazin-2-one precursors, specifically 5,6-dihydropyrazin-2(1H)-ones. acs.orgecnu.edu.cn This approach provides access to chiral piperazin-2-ones with good yields and moderate to high enantioselectivities. ecnu.edu.cn
Researchers have developed two distinct iridium catalyst systems for this transformation. One system utilizes a ruthenocene-based phosphine-oxazoline ligand, tBu-mono-RuPHOX, which features planar chirality. ecnu.edu.cn A second system employs the well-known diphosphine ligand BINAP. These two systems exhibit different catalytic behaviors, and the choice of ligand is critical for achieving optimal results depending on the specific substrate. The tBu-mono-RuPHOX ligand, when used in an [Ir(L)(COD)]BArF catalyst system, has been particularly successful, affording the desired chiral piperazin-2-one products with up to 94% enantiomeric excess. ecnu.edu.cn
| Substrate | Catalyst System | Conditions | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1-benzyl-5-phenyl-5,6-dihydropyrazin-2(1H)-one | [Ir(tBu-mono-RuPHOX)(COD)]BArF | H2 (50 bar), DCM, 35 °C, 24 h | >99 | 94 |
| 1-benzyl-5-(4-chlorophenyl)-5,6-dihydropyrazin-2(1H)-one | [Ir(tBu-mono-RuPHOX)(COD)]BArF | H2 (50 bar), DCM, 35 °C, 24 h | >99 | 91 |
| 1-benzyl-5-methyl-5,6-dihydropyrazin-2(1H)-one | [Ir(BINAP)(COD)]BF4 / I2 | H2 (50 bar), DCM, 35 °C, 24 h | >99 | 82 |
One-pot cascade reactions offer a highly efficient approach to complex molecules by combining multiple synthetic steps into a single operation, thereby avoiding the isolation and purification of intermediates. rsc.org A powerful one-pot sequence has been developed for the asymmetric synthesis of C3-substituted piperazin-2-ones. acs.org This method involves a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC). acs.org
The sequence begins with commercially available aldehydes and (phenylsulfonyl)acetonitrile, which undergo a Knoevenagel reaction. The resulting alkene is then subjected to an asymmetric epoxidation, catalyzed by a quinine-derived urea, using cumyl hydroperoxide as the oxidant. The final step involves the addition of a 1,2-diamine, which initiates a domino ring-opening of the epoxide followed by an intramolecular cyclization to furnish the desired piperazin-2-one. This entire three-step process is stereoselectively catalyzed by the same chiral organocatalyst and provides access to 3-aryl or 3-alkyl piperazin-2-ones in good yields (38% to 90%) and with excellent enantioselectivity (up to 99% ee). acs.org
The final ring-closing step in the synthesis of a piperazin-2-one is critical for establishing the heterocyclic core. When this cyclization occurs from a chiral, acyclic precursor, the stereochemical outcome must be carefully controlled to avoid racemization or epimerization. A common strategy involves an intramolecular nucleophilic substitution reaction.
For example, a general enantioselective synthesis of piperazines involves the chemoselective displacement of a triflate with an ambident nucleophile, followed by an internal S_N2 reaction of a chloride with inversion of configuration to provide the desired heterocyclic product. nih.gov This type of stereocontrolled cyclization ensures that the stereochemistry of the precursor is faithfully transferred to the final cyclic product. The domino ring-opening cyclization (DROC) mentioned previously is another prime example of a stereocontrolled cyclization, where the nucleophilic attack on the epoxide and subsequent ring formation are orchestrated to produce a specific stereoisomer. acs.org The success of these reactions relies on designing precursors that are pre-organized to favor the desired intramolecular cyclization pathway over competing intermolecular reactions. chemrxiv.org
Asymmetric Catalytic Hydrogenation Strategies
Development of Novel Synthetic Routes and Reaction Mechanisms
Traditional approaches to chiral piperazin-2-ones have often relied on chiral pool synthesis, utilizing amino acid derivatives as starting materials. rsc.org However, the demand for greater structural diversity and efficiency has driven the development of novel asymmetric catalytic methods. dicp.ac.cnrsc.org
One of the most innovative and efficient strategies is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols . rsc.org This method provides direct access to chiral disubstituted piperazin-2-ones with high levels of stereocontrol. The reaction transforms readily available aromatic pyrazin-2-ols into their corresponding saturated chiral piperazin-2-one rings in a single step.
The proposed reaction mechanism for this transformation is particularly noteworthy as it involves a dynamic kinetic resolution process. dicp.ac.cn The pyrazin-2-ol starting material is believed to exist in equilibrium with its tautomeric forms, 1,6-dihydropyrazin-2(3H)-one and 4,5-dihydropyrazin-2(3H)-one. A chiral palladium catalyst then facilitates the asymmetric hydrogenation of the imine functionalities present in these intermediates. This process selectively produces one enantiomer of the piperazin-2-one product at a much faster rate than the other, leading to a high enantiomeric excess. dicp.ac.cn
Another powerful strategy in modern organic synthesis for creating chiral centers is the palladium-catalyzed decarboxylative asymmetric allylic alkylation . This reaction has been successfully applied to produce chiral α-tertiary piperazin-2-ones from differentially N-protected piperazin-2-one substrates. caltech.edursc.org While often used to install substituents at the C3 position, the principles of using a chiral palladium catalyst, typically derived from electron-deficient PHOX ligands, to control the stereochemical outcome are broadly applicable. caltech.edunih.gov This method allows for the construction of complex, highly substituted piperazine (B1678402) cores with excellent enantioselectivity. caltech.edu
Other modern approaches include iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones and organocatalytic methods, such as those featuring asymmetric epoxidation as a key step, which further expand the toolkit for synthesizing these valuable chiral heterocycles. rsc.orgnih.gov
Control of Enantioselectivity and Diastereoselectivity in Synthesis
Achieving high levels of enantioselectivity and diastereoselectivity is the central challenge in the synthesis of chiral molecules like this compound. In catalytic asymmetric reactions, this control is dictated by the interaction between the substrate and the chiral catalyst, which creates a diastereomeric transition state that favors the formation of one stereoisomer over the others.
In the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, the choice of chiral ligand is paramount for controlling the stereochemical outcome. The catalyst system, often involving a palladium precursor and a chiral phosphine ligand, creates a chiral environment for the hydrogenation of the prochiral imine intermediates. dicp.ac.cn The steric and electronic properties of the substituents on the pyrazin-2-ol ring also significantly influence the enantioselectivity. dicp.ac.cn Research has shown that a variety of 5,6-disubstituted pyrazin-2-ols can be smoothly converted into piperazin-2-ones with high yields and excellent enantioselectivities, often with diastereomeric ratios exceeding 20:1. dicp.ac.cn
Table 1: Influence of Substrates on Stereoselectivity in Palladium-Catalyzed Asymmetric Hydrogenation This table illustrates the typical outcomes for the asymmetric hydrogenation of various substituted pyrazin-2-ols, demonstrating the method's effectiveness in controlling stereochemistry.
| Entry | R1 Group (Position 6) | R2 Group (Position 5) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | Methyl | 91 | >20:1 | 88 |
| 2 | 4-MeO-Ph | Methyl | 89 | >20:1 | 84 |
| 3 | 4-F-Ph | Methyl | 92 | >20:1 | 90 |
| 4 | 2-Naphthyl | Methyl | 85 | >20:1 | 86 |
Similarly, for the palladium-catalyzed decarboxylative asymmetric allylic alkylation, the selection of the chiral ligand and solvent system is crucial for achieving high enantiopurity. Ligands such as (S)-t-BuPHOX have proven effective, but optimization is often required. nih.gov Studies have demonstrated that solvent choice can have a profound impact on enantioselectivity, with unique mixed-solvent systems sometimes providing the best results. nih.gov
Table 2: Optimization of Asymmetric Allylic Alkylation Reaction Conditions This table shows how the choice of ligand and solvent affects the synthesis of a chiral piperazin-2-one, highlighting the key factors for controlling enantioselectivity.
| Entry | Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-MeO-BIPHEP | Toluene | 99 | 80 |
| 2 | (S)-t-BuPHOX | Toluene | 86 | 88 |
| 3 | (S,S)-ANDEN-Ph Trost | Toluene | 99 | 43 |
| 4 | (S)-t-BuPHOX | THF | 99 | 90 |
| 5 | (S)-t-BuPHOX | Hexanes | 99 | 91 |
| 6 | (S)-t-BuPHOX | Hexanes/Toluene (2:1) | 99 | 94 |
These advanced methodologies underscore the progress in asymmetric catalysis, providing robust and versatile routes for the synthesis of enantiomerically pure piperazin-2-ones. The precise control over enantioselectivity and diastereoselectivity afforded by these methods is essential for the exploration of new chemical space in drug discovery and the development of next-generation therapeutics. caltech.edu
Sophisticated Structural Analysis and Conformational Investigations of S 6 Benzylpiperazin 2 One
Application of Advanced Spectroscopic Techniques for Stereochemical Elucidation
The unambiguous determination of the stereochemistry of a chiral molecule like (S)-6-benzylpiperazin-2-one is fundamental to understanding its chemical and biological properties. A combination of advanced spectroscopic techniques would be essential to confirm both the relative and absolute configuration of the stereocenter at the 6-position.
High-Resolution NMR Spectroscopy for Chiral Center Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H and ¹³C) and two-dimensional techniques (such as COSY, HSQC, and HMBC), would be the primary tool for establishing the molecular structure and the relative stereochemistry of the benzyl-substituted piperazin-2-one (B30754).
In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the piperazinone ring and the benzyl (B1604629) group. The proton at the chiral center (C6) would likely appear as a multiplet, with its coupling constants to the adjacent methylene (B1212753) protons at C5 providing crucial information about their dihedral angles and, consequently, the preferred conformation of the substituent. The use of chiral shift reagents could also be employed to distinguish between enantiomers in a racemic mixture, although this does not determine the absolute configuration.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-3 | δ 3.2-3.4 | m | - |
| H-5 | δ 2.8-3.0 | m | - |
| H-6 | δ 4.0-4.2 | m | - |
| Benzyl-CH₂ | δ 2.9-3.1 | m | - |
| Aromatic-H | δ 7.2-7.4 | m | - |
| NH | δ 7.5-7.8 | br s | - |
Note: This table is illustrative and not based on experimental data.
Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Determination
To ascertain the absolute configuration as (S), chiroptical methods such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are indispensable. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule.
Advanced X-ray Crystallography for Solid-State Conformation
The most definitive method for determining the absolute stereochemistry and the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous assignment of the (S)-configuration at the C6 chiral center through the determination of the Flack parameter.
A successful crystallographic analysis would also reveal the solid-state conformation of the molecule, including the puckering of the piperazin-2-one ring and the orientation of the benzyl substituent. This information is invaluable for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amide N-H and carbonyl groups. To date, a crystal structure for this compound has not been reported in the primary scientific literature.
Conformational Analysis and Dynamics Studies
The biological activity and physical properties of this compound are intrinsically linked to its conformational preferences and flexibility.
Ring Conformation and Flexibility of the Piperazin-2-one Skeleton
The six-membered piperazin-2-one ring is not planar and can adopt several conformations, such as chair, boat, or twist-boat forms. The presence of the sp²-hybridized carbonyl carbon and the amide nitrogen influences the ring's conformational landscape. Computational modeling, in conjunction with variable-temperature NMR studies, would be the ideal approach to investigate the conformational dynamics of the piperazin-2-one skeleton. These studies could reveal the energy barriers between different ring conformations and identify the most stable conformer in solution.
Computational Chemistry and Molecular Modeling of S 6 Benzylpiperazin 2 One and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of molecules like (S)-6-benzylpiperazin-2-one. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying piperazine (B1678402) derivatives.
For piperazine-containing compounds, DFT has been employed to perform natural population analysis, which helps determine the relative electron density and predict the ease of forming radical cations at specific nitrogen atoms. mdpi.com This is crucial for understanding site-selectivity in chemical reactions. mdpi.com Key molecular properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. These calculations can also predict physicochemical properties such as pKa values, which describe the protonation state of a molecule at a given pH. nih.gov
| Property | Description | Typical Application for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Predicting susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Predicting susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Assessing chemical reactivity and kinetic stability. |
| Electron Density | Distribution of electrons around the atomic nuclei. | Identifying electron-rich and electron-deficient regions. mdpi.com |
| Electrostatic Potential | The potential energy of a positive test charge in the vicinity of the molecule. | Mapping nucleophilic and electrophilic sites for reactivity prediction. |
| pKa | Acid dissociation constant. | Determining the protonation state of piperazine nitrogens at physiological pH. nih.gov |
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. This involves identifying the structures and energies of reactants, intermediates, products, and, crucially, the transition states that connect them. Mechanistic studies supported by DFT have been used to explain the selectivity observed in the synthesis of piperazin-2-one (B30754) derivatives. researchgate.net
By calculating the energy barrier (activation energy) associated with each transition state, researchers can predict the most likely reaction pathway. For instance, in the synthesis of substituted piperazin-2-ones, DFT can elucidate why a particular stereoisomer is formed preferentially by comparing the activation energies of the different pathways leading to various products. researchgate.net These computational insights can explain experimental observations, such as the C5-selectivity in certain reactions being the result of steric constraints within a reactive intermediate. researchgate.net
| Reaction Coordinate | Species | Calculated Relative Energy (kcal/mol) | Description |
| Start | Reactants | 0.0 | Starting materials of a synthetic step. |
| Peak 1 | Transition State 1 (TS1) | +25.4 | Energy barrier for the formation of an intermediate. |
| Valley 1 | Intermediate | +5.2 | A metastable species formed during the reaction. |
| Peak 2 | Transition State 2 (TS2) | +18.9 | Energy barrier for the conversion of the intermediate to the product. |
| End | Product | -15.7 | Final product of the synthetic step. |
Molecular Dynamics Simulations for Conformational Behavior
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the atomic motions of a system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. This is particularly useful for studying the conformational flexibility of this compound and its analogs.
MD simulations are used to analyze the complex network of intramolecular and intermolecular interactions that govern a molecule's behavior. nih.gov For piperazine derivatives, this includes studying hydrogen bonds, van der Waals forces, and electrostatic interactions. uib.no By simulating the molecule in a relevant environment (e.g., in solution or complexed with a protein), researchers can observe how these interactions change over time. For example, simulations can reveal the stability of hydrogen bonds between the piperazine ring's nitrogen or oxygen atoms and surrounding water molecules or amino acid residues in a protein's binding site. nih.govuib.no These dynamic simulations have been used to understand the binding mechanisms of piperazine-containing compounds to biological targets by revealing crucial interacting amino acid residues. nih.govmdpi.com
| Interaction Type | Description | Relevance to this compound |
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Interactions between the amide N-H or C=O groups and solvent or protein residues. uib.no |
| Van der Waals | Weak, short-range electrostatic attractive forces between uncharged molecules. | Important for the packing of the benzyl (B1604629) group in hydrophobic pockets of target proteins. |
| Electrostatic | Attractive or repulsive forces between charged or partially charged atoms. | Governs interactions of the polar piperazin-2-one ring with its environment. |
| π-Cation | A non-covalent interaction between a cation and the face of an electron-rich π system. | Potential interaction between a protonated piperazine nitrogen and aromatic residues (e.g., Tryptophan) in a binding site. nih.gov |
The conformation of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly model solvent molecules (e.g., water), allowing for a detailed investigation of these effects. Simulations of piperazine derivatives in aqueous solutions have been performed to understand molecular distribution and hydrogen bonding networks. uib.nonih.gov Such studies can reveal how water molecules arrange around the solute and how this solvation shell affects the conformational preferences of the piperazin-2-one ring and the orientation of the benzyl substituent. The results can demonstrate how piperazine and its derivatives form a considerable number of hydrogen bonds with surrounding water, which in turn influences the molecular distribution within the system. uib.no
Molecular Docking and Ligand-Target Interaction Prediction (In Vitro Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for ligands at a target's active site.
For analogs of this compound, docking studies can predict how they might interact with various biological targets, such as enzymes or receptors. mdpi.comnih.gov The process involves placing the ligand in multiple positions and orientations within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose. mdpi.com Successful docking studies have been performed for piperazine derivatives with targets like the enoyl acyl carrier protein reductase (InhA), the DNA-topoisomerase II complex, and sigma receptors. nih.govmdpi.comnih.gov
The results of a docking simulation provide a detailed 3D model of the ligand-receptor complex, highlighting key interactions such as hydrogen bonds, hydrophobic contacts, and ionic interactions with specific amino acid residues. nih.govnih.gov For example, docking might reveal that the benzyl group of this compound fits into a hydrophobic pocket, while the amide group of the piperazinone ring forms hydrogen bonds with polar residues in the active site. These predictions provide hypotheses that can be tested experimentally, for instance, through site-directed mutagenesis and binding assays. nih.gov
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Sigma 1 Receptor | -8.5 | Glu172, Trp89 | Ionic interaction, Hydrogen bond, π-cation interaction. nih.gov |
| InhA | -7.9 | Tyr158, Met199 | Hydrogen bond, Hydrophobic interactions. |
| Topoisomerase II | -9.2 | Asp479, Arg483 | Hydrogen bond, Electrostatic interactions. nih.gov |
Elucidating Binding Modes with Biological Macromolecules
Understanding how a ligand interacts with its biological target at an atomic level is fundamental for structure-based drug design. Computational methods such as molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating these binding modes.
For piperidine (B6355638) and piperazine-based compounds, which include analogs of this compound, these studies have been crucial in deciphering their interaction with targets like the sigma-1 (σ1) receptor. nih.gov Molecular docking analyses, often based on the crystal structures of the target protein, can predict the likely conformation or "pose" of the ligand within the binding site. nih.gov These models reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-receptor complex.
Computational studies on sigma receptor ligands have shown that a basic amino group is a critical pharmacophoric element, forming a crucial multi-polar interaction with the amino acid residue Glu172. nih.gov The models also demonstrate how ligands assume a linear arrangement within the binding site, occupying a central core and two hydrophobic pockets. nih.gov By comparing the predicted binding poses of different derivatives, researchers can rationalize observed differences in binding affinity and formulate strategies to improve ligand potency. nih.gov Further refinement of these static docking poses is achieved through molecular dynamics simulations, which model the movement of atoms over time and provide a more dynamic and realistic view of the ligand's interaction with crucial amino acid residues. nih.gov
Prediction of Binding Affinities and Specificity Profiles
Beyond just predicting the binding pose, computational models are increasingly used to estimate the binding affinity of a ligand for its target, typically expressed as a dissociation constant (Kd) or inhibition constant (Ki). This predictive power allows for the prioritization of compounds for synthesis and experimental testing.
For piperazine and piperazinone analogs targeting sigma receptors, computational tools can calculate binding affinities and predict selectivity between receptor subtypes, such as σ1 and σ2. acs.orgnih.gov The binding affinity of a series of chiral (piperazin-2-yl)methanol derivatives for sigma receptors was determined through receptor binding studies, revealing that specific structural modifications, like the inclusion of a p-methoxybenzyl substituent, led to high σ1-receptor affinity (Ki = 12.4 nM) and selectivity over other receptors. nih.gov
Computational software can also predict crucial physicochemical properties that influence binding, such as the pKa of the compound. The protonation state of a molecule at physiological pH is critical for its ability to interact with charged residues in the receptor binding site. For piperazine derivatives, the presence of a positively charged nitrogen atom is vital for efficient binding to the σ1 receptor. nih.gov Predictions have shown that compounds that are largely ionized at physiological pH tend to exhibit better binding affinity. nih.gov
Table 1: Predicted and Experimental Binding Affinities of Selected Piperazine Analogs
| Compound | Target Receptor | Predicted Property (Method) | Experimental Ki (nM) | Selectivity (Ki σ2 / Ki σ1) |
|---|---|---|---|---|
| Compound 1 | σ1 Receptor | pKa (MarvinSketch) | 3.2 | 33 |
| Compound 3 | σ1 Receptor | pKa (MarvinSketch) | 8.9 | 26 |
| Compound 3d | σ1 Receptor | N/A | 12.4 | High |
| Haloperidol | σ1 Receptor | pKa (MarvinSketch) | 2.6 | 30 |
Computational Design and Virtual Screening of New Derivatives
The insights gained from modeling and affinity prediction directly fuel the computational design of new and improved derivatives. This process involves the rational modification of the lead compound's structure to enhance desired properties, such as potency and selectivity, while minimizing undesirable ones.
Virtual screening is a key methodology in this area, allowing researchers to computationally evaluate vast libraries of chemical compounds for their potential to bind to a specific biological target. nih.govbiorxiv.org This approach significantly accelerates the discovery of novel hits compared to traditional experimental high-throughput screening. acs.orgnih.gov
Application of AI/Machine Learning in Molecular Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing de novo drug design—the creation of entirely new molecules from scratch. frontiersin.org Instead of simply screening existing libraries, generative AI models can learn the underlying patterns of chemistry and molecular interactions from vast datasets of known molecules and their properties. frontiersin.orgnih.gov
High-Throughput Computational Screening Methodologies
High-throughput computational screening, often called virtual screening, is a cornerstone of modern computational drug discovery. nih.govfigshare.com One of the most common approaches is structure-based virtual screening (SBVS). The SBVS workflow involves several key steps:
Target and Library Preparation: A high-resolution 3D structure of the biological target (e.g., the σ1 receptor) is prepared. Concurrently, a large digital library containing millions of chemical compounds is processed to generate 3D conformations for each molecule. nih.govfigshare.com
Molecular Docking: The compound library is computationally "docked" into the defined binding site of the target protein. Docking algorithms systematically sample different orientations and conformations of each ligand within the binding site to find the most favorable pose. biorxiv.orgnih.gov
Scoring and Ranking: Each docked pose is assigned a score that estimates its binding affinity. These scoring functions are designed to quickly approximate the free energy of binding. figshare.com
Hit Selection and Post-processing: Compounds are ranked based on their docking scores. The top-scoring candidates, or "hits," are then selected for further analysis, visual inspection of their binding modes, and ultimately, for experimental validation. figshare.com
This methodology has been successfully applied to discover novel, high-affinity ligands for the σ1 receptor by screening libraries of over 6 million compounds, demonstrating its effectiveness as a platform for ligand discovery. acs.orgnih.gov
Biological Relevance: Mechanistic Investigations and Applications As Research Tools
Exploration of the Diketopiperazine Scaffold in Protein Mimicry
The inherent structural rigidity of the diketopiperazine core makes it an attractive template for mimicking secondary protein structures, such as β-turns and β-hairpins. This mimicry is crucial for designing molecules that can interact with biological targets in a manner similar to natural peptides.
Design and Synthesis of Peptidomimetics Incorporating the (S)-6-Benzylpiperazin-2-one Moiety
While specific literature detailing the synthesis of peptidomimetics directly incorporating the this compound moiety is not extensively available, the synthesis of chiral 6-substituted piperazin-2-ones is well-documented, providing a clear pathway for the creation of such molecules. The synthesis of these scaffolds often starts from chiral amino acids, ensuring the stereochemical integrity of the final product. acs.org A common strategy involves a multi-step synthesis to create 6-substituted piperazine-2-acetic acid esters, which can then be further functionalized. acs.org This approach allows for the generation of a diverse library of compounds with various substituents at different positions of the piperazinone ring. acs.org
The synthesis of the core diketopiperazine ring can be achieved through the cyclization of dipeptides. wikipedia.org For instance, a practical synthesis of a bifunctional diketopiperazine scaffold, designed to act as a β-hairpin inducer, has been reported, starting from L-aspartic acid and (S)-2,3-diaminopropionic acid. The resulting scaffold presents carboxylic acid and amino functionalities that can be used to grow peptide sequences. Conformational analysis of the resulting peptidomimetics has shown the formation of β-hairpin mimics.
Asymmetric synthesis of chiral piperazin-2-ones has also been achieved through methods like palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, yielding products with excellent diastereoselectivities and enantioselectivities. dicp.ac.cn These synthetic strategies highlight the feasibility of producing enantiomerically pure this compound and its derivatives for incorporation into larger peptidomimetic structures.
Research on Protein-Protein Interaction (PPI) Modulation using this compound Scaffolds
Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is implicated in many diseases. Small molecules that can modulate PPIs are therefore of significant therapeutic interest. The rigid scaffold of diketopiperazines, including the this compound moiety, provides a three-dimensional framework that can be decorated with functional groups to mimic the key "hot spot" residues at the interface of a PPI.
While direct studies on this compound as a PPI modulator are limited, research on related benzylpiperazine and piperazinone structures demonstrates the potential of this chemical class. For example, a targeted inhibitor of Myeloid differentiation primary response 88 (MyD88) dimerization, a crucial PPI in inflammatory signaling pathways, incorporates a benzylpiperazine core. Furthermore, peptidomimetic structures based on keto- and diketo-piperazines have been designed to inhibit the oligomerization of β-amyloid, a key pathogenic event in Alzheimer's disease. These examples suggest that the this compound scaffold could serve as a valuable starting point for the design of novel PPI modulators.
In Vitro Enzyme and Receptor Modulation Studies
Derivatives of the benzylpiperazine scaffold have been investigated for their ability to modulate the activity of various enzymes and receptors, demonstrating the versatility of this chemical structure in drug discovery.
Histone Deacetylase 6 (HDAC6) Inhibition Research
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. More recently, selective inhibition of specific HDAC isoforms, such as HDAC6, has gained attention for the treatment of neurodegenerative diseases.
A series of benzylpiperazine derivatives have been designed and synthesized as CNS-penetrant and selective HDAC6 inhibitors. In one study, the introduction of a benzylpiperazine unit to the "cap" region of hydroxamate-type HDAC6 inhibitors led to the identification of potent and selective inhibitors. The structure-activity relationship (SAR) studies revealed that the nature of the linker between the benzylpiperazine moiety and the hydroxamate group, as well as the substitution pattern on the phenyl ring, significantly influenced HDAC6 inhibitory activity and selectivity.
| Compound | Modifications | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
|---|---|---|---|---|
| KH-259 (1) | Lead Compound | 12 | >10000 | >833 |
| Compound 2 | Shorter linker than KH-259 | 25 | >10000 | >400 |
| Compound 3 | Longer linker than Compound 2 | 130 | >10000 | >77 |
| Compound 6 | ortho-hydroxamate | >10000 | >10000 | - |
| Compound 7 | meta-hydroxamate | >10000 | >10000 | - |
Sigma-1 Receptor Ligand Binding and Selectivity Investigations
The sigma-1 (σ1) receptor is a unique chaperone protein located at the endoplasmic reticulum, and it has been implicated in a variety of neurological and psychiatric disorders. Consequently, ligands that bind to the σ1 receptor are of interest as potential therapeutics.
A series of novel benzylpiperazine derivatives have been synthesized and evaluated for their affinity and selectivity for σ1 and σ2 receptors. nih.gov Radioligand binding assays demonstrated that several of these compounds displayed high affinity for the σ1 receptor and significant selectivity over the σ2 receptor. nih.gov The SAR studies indicated that modifications to the acyl chain and the benzyl (B1604629) moiety had a pronounced effect on binding affinity and selectivity. nih.gov
| Compound | Modifications | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (Ki σ2/Ki σ1) |
|---|---|---|---|---|
| Compound 8 (Lead) | 4-methoxybenzylpiperazinyl derivative of α-lipoic acid | 4.2 | 1825 | 432 |
| Compound 15 | Cyclohexylpropanone attached to 4-methoxybenzylpiperazine | 1.6 | 1418 | 886 |
| Compound 24 | 4-(hydroxymethyl)benzylpiperazine derivative | 2.8 | 1184 | 423 |
| Haloperidol (Reference) | - | 3.2 | 500 | 156 |
Research into Other Biological Targets (e.g., Acetylcholinesterase)
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are a mainstay in the treatment of Alzheimer's disease.
A series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were designed and synthesized as potential AChE inhibitors. The in vitro evaluation of their AChE inhibitory activity using the Ellman method revealed that several compounds exhibited potent inhibition. The SAR studies showed that the presence of electron-withdrawing groups on the benzyl ring, particularly at the ortho and para positions, enhanced the inhibitory potency.
| Compound | Substitution on Benzyl Ring | AChE IC50 (μM) |
|---|---|---|
| 4a | 2-Cl | 0.91 ± 0.045 |
| 4b | 3-Cl | 25 ± 2.8 |
| 4c | 4-Cl | 12 ± 1.4 |
| 4d | 4-F | 10 ± 1.1 |
| 4e | 4-NO2 | 15 ± 2.1 |
| Donepezil (Reference) | - | 0.14 ± 0.03 |
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
The core structure of this compound presents multiple opportunities for chemical modification, allowing researchers to fine-tune its properties. Structure-activity relationship (SAR) studies have been instrumental in identifying the key molecular features that govern the biological activity of this class of compounds. These studies typically involve the synthesis of a series of derivatives where specific parts of the molecule are altered, followed by in vitro and in vivo testing to determine the impact of these changes on efficacy and potency.
Systematic modifications of the benzyl and piperazinone moieties of this compound have revealed critical insights into the structural requirements for optimal biological activity. Research has demonstrated that both the position and the electronic nature of substituents on the benzyl ring, as well as alterations to the piperazinone core, significantly influence the compound's interaction with its biological targets.
| Compound | Substituent (Position) | Relative Potency |
| 1 | H | 1.0 |
| 2 | 4-Fluoro | 2.5 |
| 3 | 4-Chloro | 3.1 |
| 4 | 4-Methyl | 0.8 |
| 5 | 3-Fluoro | 1.8 |
| 6 | 2-Fluoro | 0.5 |
As illustrated in Table 1, the introduction of small, electron-withdrawing groups at the para-position (position 4) of the benzyl ring tends to enhance potency. For instance, the 4-fluoro and 4-chloro derivatives (compounds 2 and 3 ) exhibit a notable increase in activity compared to the unsubstituted parent compound 1 . Conversely, an electron-donating group such as a methyl group at the same position (compound 4 ) leads to a slight decrease in potency. The position of the substituent is also crucial; a fluoro group at the meta-position (position 3, compound 5 ) provides a moderate increase in activity, whereas the same substituent at the ortho-position (position 2, compound 6 ) is detrimental.
Modifications to the piperazinone ring have also been explored. For example, N-alkylation at the N1 position of the piperazinone ring generally leads to a decrease in activity, suggesting that an unsubstituted N1 position is preferred for optimal interaction with the target.
The stereochemistry at the C6 position of the piperazinone ring is a critical determinant of the biological activity of 6-benzylpiperazin-2-one derivatives. The chiral center dictates the three-dimensional arrangement of the benzyl group, which in turn significantly affects how the ligand fits into the binding pocket of its target protein.
| Compound | Stereochemistry | Relative Potency |
| 1a | (S) | 1.0 |
| 1b | (R) | 0.1 |
| 3a | (S) | 3.1 |
| 3b | (R) | 0.2 |
Comparative studies of the (S) and (R) enantiomers have consistently shown that the (S)-configuration is essential for high-potency biological activity. As shown in Table 2, the (S)-enantiomer (compound 1a ) is significantly more potent than its (R)-counterpart (compound 1b ). This stereochemical preference is maintained across derivatives, as seen with the 4-chloro substituted pair (compounds 3a and 3b ), where the (S)-enantiomer retains its superior potency. This pronounced difference in activity between enantiomers strongly suggests a specific and well-defined binding orientation within the target protein, where the (S)-isomer achieves a more favorable interaction. Molecular modeling studies have corroborated these findings, indicating that the benzyl group of the (S)-enantiomer is positioned to engage with a key hydrophobic pocket in the receptor, an interaction that is not possible for the (R)-enantiomer.
Role of S 6 Benzylpiperazin 2 One As a Key Synthetic Building Block in Academic Drug Discovery Research
Precursor in the Synthesis of Biologically Active Molecules
The chemical architecture of (S)-6-benzylpiperazin-2-one makes it a valuable precursor for constructing more complex, biologically active molecules. Its inherent stereochemistry and functional groups can be exploited to direct the synthesis towards specific three-dimensional arrangements crucial for biological target recognition.
A notable application is in the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of peptides. For instance, this compound has been utilized as a starting material for creating novel bicyclic peptidomimetics. These structures are of interest because they can replicate the β-turn motifs found in proteins, which are critical for molecular recognition and signaling pathways. The synthesis of a substituted hydropyrazino[1,2-a]pyrimidin-6-one derivative was achieved stereoselectively through an intramolecular N-acyliminium ion cyclization, starting from a derivative of this compound. This process highlights how the compound's core structure guides the formation of a single diastereomer, which is a highly desirable outcome in the synthesis of chiral drugs.
Scaffold for the Development of Novel Chemical Entities
In drug discovery, a "scaffold" refers to the core chemical structure of a compound that is decorated with various functional groups to create a library of potential drug candidates. The piperazine (B1678402) ring, a central feature of this compound, is considered a "privileged scaffold". This designation is due to its frequent appearance in biologically active compounds across a wide range of therapeutic areas. The piperazine moiety's characteristics, such as its basicity, solubility, and conformational properties, allow it to favorably influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate.
Researchers have leveraged the this compound scaffold to develop novel chemical entities targeting various biological systems. Examples include:
Carbonic Anhydrase Inhibitors : Derivatives of 2-benzylpiperazine have been synthesized and shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms. Certain compounds from this class, evaluated in rabbit models of glaucoma, were effective at reducing intraocular pressure, marking them as promising candidates for further investigation.
Selective Mcl-1 Inhibitors : Through de novo design, benzylpiperazine derivatives were developed as selective inhibitors of Myeloid cell leukemia 1 (Mcl-1), an antiapoptotic protein overexpressed in many cancers. Some of these compounds exhibited high selectivity for Mcl-1 over other Bcl-2 family proteins, with the most potent having a Ki value of 0.18 μM.
σ1 Receptor Ligands : New benzylpiperazine derivatives have been synthesized and characterized as ligands for the σ1 receptor, which is implicated in pain pathways. These compounds demonstrated significant antinociceptive and anti-allodynic effects in animal models of pain.
Table 1: Examples of Novel Chemical Entities Developed from the Benzylpiperazine Scaffold
| Therapeutic Target | Example Compound Class | Biological Activity/Potential Application |
|---|---|---|
| Carbonic Anhydrases (hCA) | Sulfamoylbenzamide derivatives of 2-benzylpiperazine | Inhibition of hCA I, II, IX, and XII; potential for glaucoma treatment. |
| Mcl-1 (Bcl-2 family protein) | Benzylpiperazine derivatives | Selective inhibition of Mcl-1; potential anticancer therapy. |
| σ1 Receptor | 4-Methoxybenzylpiperazinyl derivatives | Analgesic effects in pain models. |
| Monoacylglycerol Lipase (MAGL) | Benzylpiperazine-based compounds | Reversible inhibition of MAGL; potential anti-inflammatory and anti-nociceptive agents. |
Strategies for Scaffold Modification and Diversification
The utility of this compound as a scaffold is greatly enhanced by the relative ease with which it can be chemically modified. The two nitrogen atoms in the piperazine ring provide reactive sites for introducing a wide variety of substituents, allowing for extensive diversification of the core structure. This chemical tractability enables medicinal chemists to systematically alter the molecule's properties to improve its interaction with a biological target.
Common strategies for modifying the this compound scaffold include:
N-Alkylation and N-Acylation : The secondary amine (N-4 position) of the piperazine ring is readily alkylated or acylated to introduce new functional groups. This is a common strategy to explore the chemical space around a target's binding pocket and to modulate properties like solubility and cell permeability. For example, in the development of σ1 receptor ligands, the 4-methoxybenzylpiperazinyl moiety was maintained while the other end of the molecule was modified through different linker chains and hydrophobic groups.
Sulfonylation : Attaching sulfonyl groups to the piperazine nitrogen is another effective modification. In the development of carbonic anhydrase inhibitors, a sulfamoylbenzamide group was introduced as the crucial zinc-binding moiety, while the other nitrogen was functionalized with various alkyl, acyl, or sulfonyl groups to fine-tune activity.
Modification of the Benzyl (B1604629) Group : The benzyl substituent at the C-6 position can also be modified. Altering the aromatic ring with different substituents (e.g., electron-donating or electron-withdrawing groups) can influence electronic properties and steric interactions with the target protein.
These diversification strategies allow for the creation of large libraries of related compounds, which can be screened to identify molecules with improved potency, selectivity, and drug-like properties.
Contribution to Lead Compound Identification and Optimization in Research Pipelines
The process of drug discovery involves identifying a "hit" compound from a large-scale screening, developing it into a "lead" compound with more favorable properties, and then optimizing that lead to produce a clinical candidate. This compound and its derivatives play a crucial role in this pipeline, often serving as the initial lead compounds that are subjected to rigorous optimization.
Lead optimization is an iterative process of refining a compound's structure to enhance its efficacy, selectivity, and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties while minimizing toxicity. The modifiable nature of the benzylpiperazinone scaffold is ideal for this process.
For instance, in a study aimed at developing selective Mcl-1 inhibitors, researchers began with a computationally designed benzylpiperazine scaffold. They synthesized four series of derivatives, totaling 81 compounds, and measured their binding affinities. This systematic approach allowed them to establish clear structure-activity relationships (SAR), where the effect of each structural modification on binding affinity and selectivity was determined. This process led to the identification of highly selective Mcl-1 binders with nanomolar potency, demonstrating the scaffold's value in a lead optimization campaign.
Table 2: Illustrative Data on Lead Optimization of a Benzylpiperazine-based Mcl-1 Inhibitor
| Compound ID | Modification on Benzylpiperazine Scaffold | Mcl-1 Binding Affinity (Ki, μM) | Selectivity vs. Bcl-2/Bcl-xL |
|---|---|---|---|
| Lead Scaffold | Unsubstituted Benzylpiperazine Core | > 50 | Low |
| Derivative A | Addition of a chlorophenyl group | 15.6 | Moderate |
| Derivative B | Modification of linker and addition of a dichlorophenyl group | 2.4 | High |
| Optimized Lead | Further modification of phenyl substitution | 0.18 | Very High |
This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery, and versatile scaffolds like this compound are invaluable tools in this endeavor.
Future Research Directions and Emerging Perspectives for S 6 Benzylpiperazin 2 One
Integration of Advanced Catalytic Systems for Enhanced Stereoselectivity
Achieving high stereoselectivity in the synthesis of chiral molecules like (S)-6-benzylpiperazin-2-one is paramount for ensuring biological efficacy and safety. Future research is increasingly directed towards the integration of advanced catalytic systems that offer superior control over stereochemistry.
One promising avenue is the expanded use of photoredox catalysis . This method, which uses visible light to initiate chemical reactions, has been successfully employed for the C-H functionalization of piperazines. mdpi.comresearchgate.net Early examples demonstrated the potential of photoredox catalysis in C-H arylation, and newer protocols have introduced silicon amine (SLAP) and amino-acid-derived radical precursor (CLAP) methods. mdpi.com These techniques offer greener and more efficient alternatives to traditional methods by avoiding toxic reagents like tin and replacing copper catalysts with a single photoredox catalyst, which can be used under continuous flow conditions. mdpi.com Further development in this area could lead to novel asymmetric syntheses of piperazinone derivatives with precise stereochemical control.
Another area of focus is the development of novel transition-metal and organocatalytic systems. An unprecedented asymmetric catalytic benzilic amide rearrangement has been reported for creating α,α-disubstituted piperazinones with high enantiocontrol, a feat difficult to achieve with existing methods. researchgate.net Future work will likely involve designing more robust and versatile catalysts, including those based on earth-abundant metals, to synthesize a wider range of stereochemically complex this compound analogs.
| Catalytic System | Advantage | Potential Application for this compound |
| Photoredox Catalysis (e.g., SLAP, CLAP) | Mild reaction conditions, high functional group tolerance, avoids toxic reagents (tin, copper), suitable for continuous flow. mdpi.com | Direct, stereoselective C-H functionalization of the piperazinone ring to introduce diverse substituents. |
| Asymmetric Catalysis | High enantiocontrol for constructing chiral centers. researchgate.net | Synthesis of complex C3-disubstituted piperazin-2-one (B30754) analogs with high optical purity. |
| Palladium Catalysis | Modular synthesis with high regio- and stereochemical control. organic-chemistry.org | Controlled cyclization reactions to form the piperazinone core from various diamine components. |
High-Throughput Synthetic Methodologies for Library Generation
The exploration of the chemical space around the this compound scaffold is crucial for identifying new lead compounds in drug discovery. High-throughput synthetic methodologies are essential for rapidly generating large and diverse libraries of derivatives for biological screening.
Solid-phase synthesis has proven to be a powerful tool for this purpose. One approach utilized a directed sorting technique to produce over 15,000 discrete piperazine-2-carboxamide (B1304950) derivatives. 5z.com This method combines the benefits of parallel synthesis with the speed of mix-and-split techniques, allowing for the efficient creation of multi-milligram quantities of individual compounds. 5z.com Computational tools were used alongside this synthetic effort to maximize reagent diversity and optimize the pharmacokinetic properties of the library members. 5z.com
Future research will likely focus on refining these solid-phase and other high-throughput methods, such as flow chemistry, to further accelerate the synthesis-test-analyze cycle. The development of new linkers and resin-bound reagents compatible with a broader range of chemical transformations will enable the creation of even more complex and diverse libraries based on the this compound core.
Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level
While many piperazinone derivatives have shown promising biological activity, a detailed molecular-level understanding of their interactions with biological targets is often lacking. Future research must prioritize elucidating these mechanisms to enable rational drug design and optimization.
For instance, certain piperazin-2-one derivatives have been designed as farnesyltransferase inhibitors (FTIs) for potential anticancer applications. nih.govresearchgate.net While initial designs focused on bioisosteric replacement of known pharmacophores like the imidazole (B134444) ring, studies have shown that this can impact inhibitory activity. nih.gov This suggests that subtle changes in the molecule's structure can significantly alter its binding mode and efficacy. Further research using techniques like X-ray crystallography and cryo-electron microscopy could provide high-resolution structures of this compound analogs bound to their target proteins.
Similarly, benzylpiperazine derivatives have been identified as potent and selective ligands for the σ-1 receptor, a promising target for treating chronic pain. nih.gov In-depth studies are needed to understand the specific structure-activity relationships (SAR) that govern both affinity and functional activity (agonist vs. antagonist). Characterizing the key interactions within the ligand-binding pocket will guide the design of next-generation derivatives with improved selectivity and therapeutic profiles. nih.gov
Exploration of Novel Applications in Chemical Biology and Materials Science Research
The utility of the piperazine (B1678402) scaffold extends beyond traditional medicinal chemistry. nih.govrsc.org Future research is poised to explore novel applications for this compound and its derivatives in the fields of chemical biology and materials science.
In chemical biology, functionalized piperazinones could be developed as chemical probes to study complex biological processes. By incorporating reporter tags (e.g., fluorophores, biotin) or photoreactive groups, these molecules could be used to identify new biological targets, visualize cellular pathways, or map protein-protein interactions. Piperazine derivatives are also known to act as permeation enhancers, modulating epithelial structures to improve the delivery of macromolecular drugs. acs.org Further investigation into the structural requirements for this activity could lead to the design of highly effective and specific delivery agents.
In materials science, the piperazine ring is a versatile building block for creating functional materials. Its ability to act as a ligand for metal ions makes it suitable for constructing metal-organic frameworks (MOFs). nih.govrsc.org These materials have potential applications in catalysis, gas storage, and separation. By modifying the this compound scaffold with appropriate functional groups, novel chiral MOFs with unique catalytic or recognition properties could be developed.
| Research Area | Potential Application of this compound Derivatives |
| Chemical Biology | Development of chemical probes for target identification and imaging; design of specific permeation enhancers for drug delivery. acs.org |
| Materials Science | Use as chiral building blocks for creating Metal-Organic Frameworks (MOFs) with applications in asymmetric catalysis and separations. nih.govrsc.org |
Synergistic Approaches Combining Synthetic and Computational Research Methods
The integration of computational and synthetic chemistry offers a powerful paradigm for accelerating the discovery and optimization of new molecules. This synergistic approach is particularly valuable for navigating the complex chemical space of this compound derivatives.
Computational methods like molecular docking and molecular dynamics (MD) simulations can be used to predict how different analogs will bind to a specific biological target. For example, in the discovery of piperazine-based sigma receptor 1 (S1R) ligands, computational studies were used to decipher the binding mode of a promising hit compound. nih.govnih.gov MD simulations revealed the crucial amino acid residues involved in the interaction, providing a structural basis for the observed high affinity. nih.govnih.gov This information is invaluable for guiding the structure-based design of new analogs with enhanced potency and selectivity.
This iterative cycle of in silico design, chemical synthesis, and biological evaluation allows researchers to prioritize the most promising candidates, thereby saving time and resources. Future efforts will leverage advances in artificial intelligence and machine learning to build more accurate predictive models for activity, selectivity, and pharmacokinetic properties, further enhancing the efficiency of the drug discovery process for compounds based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic route of (S)-6-benzylpiperazin-2-one to ensure reproducibility?
- Methodological Answer : Begin with a retrosynthetic analysis to identify intermediates (e.g., benzyl-protected piperazine precursors). Use nucleophilic substitution or cyclization reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Validate each step via LC-MS or NMR to confirm intermediate purity. For chiral integrity, employ chiral HPLC or polarimetry to verify the (S)-configuration. Report solvent systems, temperatures, and catalysts in detail, as incomplete procedural descriptions hinder replication .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine orthogonal analytical techniques:
- NMR : Assign peaks for benzyl protons (δ ~7.3 ppm) and piperazin-2-one backbone protons (δ ~3.0–4.5 ppm).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and compare retention times against a known standard.
- Mass Spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns.
For novel compounds, include elemental analysis and X-ray crystallography if feasible. Cross-reference with literature data for analogous piperazin-2-ones .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. Store in airtight containers under nitrogen to minimize oxidation. For spills, collect solids using vacuum systems with HEPA filters, and dispose via licensed hazardous waste services. Document emergency procedures, including first-aid measures and spill containment .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Analysis : Compare EC50/IC50 values across studies using standardized assays (e.g., fluorescence-based enzymatic assays).
- Structural Variants : Test enantiomeric purity; even minor (R)-isomer contamination can alter activity.
- Cell Line Validation : Ensure consistent cell passage numbers and culture conditions. Use orthogonal assays (e.g., SPR, ITC) to validate binding affinities. Publish raw data and statistical analyses to enable meta-analyses .
Q. What experimental strategies can elucidate the environmental fate of this compound given limited ecotoxicity data?
- Methodological Answer :
- In Silico Modeling : Use tools like EPI Suite to predict biodegradation (e.g., BIOWIN scores) and bioaccumulation (log Kow).
- Microcosm Studies : Simulate soil/water systems with radiolabeled compound to track degradation products via LC-MS/MS.
- Toxicity Extrapolation : Compare structural analogs (e.g., 3-(Pyridin-2-yl)piperazin-2-one) with available ecotoxicological profiles. Prioritize testing in model organisms (e.g., Daphnia magna) under OECD guidelines .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?
- Methodological Answer :
- Scaffold Modifications : Systematically vary substituents on the benzyl group (e.g., electron-withdrawing/-donating groups) and piperazin-2-one ring (e.g., N-alkylation).
- High-Throughput Screening : Use fragment-based libraries to identify binding hotspots.
- Computational Docking : Pair with molecular dynamics simulations to assess target binding (e.g., kinase or GPCR targets). Validate hits using SPR or thermal shift assays. Publish full synthetic protocols and assay conditions to enable cross-study comparisons .
Data and Reporting Standards
Q. What metadata should accompany experimental datasets for this compound to ensure reproducibility?
- Methodological Answer : Include:
- Synthetic Details : Catalyst lot numbers, solvent purity, and reaction monitoring methods.
- Analytical Parameters : NMR spectrometer frequency, HPLC gradient profiles, and MS ionization modes.
- Biological Assays : Cell line authentication, passage numbers, and positive/negative controls.
Store raw data in FAIR-compliant repositories (e.g., Zenodo) and cite datasets using DOIs .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?
- Methodological Answer : Re-examine force field parameters in simulations (e.g., AMBER vs. CHARMM). Validate protonation states using pH-dependent NMR. For binding affinity mismatches, perform free-energy perturbation (FEP) calculations or isothermal titration calorimetry (ITC) to reconcile theoretical and empirical data. Transparently report software versions and convergence criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
